CY-09 -

CY-09

Catalog Number: EVT-8198565
CAS Number:
Molecular Formula: C19H12F3NO3S2
Molecular Weight: 423.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CY-09 was identified through screening a library of bioactive compounds for their ability to inhibit NLRP3 inflammasome activation. Its classification falls under small-molecule inhibitors specifically designed to modulate inflammatory pathways by targeting protein-protein interactions within the inflammasome complex .

Synthesis Analysis

Methods and Technical Details

Synthesis Steps

  1. Chemical Precursor Selection: Starting materials are chosen based on their structural similarity to known inhibitors.
  2. Reactions: A series of organic reactions, including condensation and cyclization, are employed to construct the core structure.
  3. Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of CY-09 can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₂O₃S
  • Molecular Weight: Approximately 302.36 g/mol

The compound features a unique arrangement that enables it to interact specifically with the NLRP3 protein, facilitating its role as an inhibitor. The structural details include functional groups that enhance solubility and binding affinity .

Chemical Reactions Analysis

Reactions and Technical Details

CY-09's primary chemical reaction involves its interaction with the NLRP3 inflammasome components. Upon binding, it prevents the oligomerization of NLRP3, which is essential for its activation. This mechanism is crucial in reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) following stimuli like ATP or monosodium urate crystals .

Key Reactions

  1. Binding Reaction: CY-09 binds to the ATP-binding site on the NACHT domain of NLRP3.
  2. Inhibition Reaction: This binding inhibits ATP hydrolysis necessary for NLRP3 activation.
Mechanism of Action

Process and Data

The mechanism by which CY-09 exerts its effects involves:

  1. Priming Phase: Initial exposure to inflammatory stimuli leads to upregulation of NLRP3 expression.
  2. Activation Phase: In normal conditions, upon second signals (like ATP), NLRP3 oligomerizes and activates caspase-1.
  3. Inhibition by CY-09: CY-09 disrupts this process by binding to NLRP3 before it can oligomerize, effectively blocking downstream signaling pathways that lead to inflammation .

Data Supporting Mechanism

Experimental data show that treatment with CY-09 significantly reduces IL-1β secretion in various models, confirming its role as an effective inhibitor of NLRP3 activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and saline solutions.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with specific protein targets; does not exhibit significant reactivity with other cellular components outside its target pathway.

Relevant analyses have shown that CY-09 maintains its efficacy over time when stored properly, making it suitable for extended experimental use .

Applications

Scientific Uses

CY-09 has shown promise in various scientific applications:

  1. Neurodegenerative Disease Research: It has been studied for its potential benefits in models of Alzheimer's disease by improving glucose metabolism and cognitive function through modulation of inflammation .
  2. Metabolic Disorders: Research indicates potential applications in treating type 2 diabetes by improving insulin sensitivity through inhibition of NLRP3-driven inflammation .
  3. Inflammatory Conditions: Its selective inhibition makes it a candidate for treating diseases characterized by excessive inflammation, such as gout and cryopyrin-associated autoinflammatory syndrome .
Molecular Mechanisms of CY-09 in NLRP3 Inflammasome Inhibition

Structural Interaction of CY-09 with NLRP3 NACHT Domain

CY-09 (chemical name: 4-((2-((1-oxoisoindolin-2-yl)methyl)-1H-imidazol-1-yl)methyl)benzoic acid; CAS: 1073612-91-5) is a selective and direct inhibitor of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome. Its mechanism centers on binding to the adenosine triphosphate (ATP)-binding motif within the NACHT domain of NLRP3. The NACHT domain, characterized by a conserved Walker A motif, is essential for ATP hydrolysis and NLRP3 oligomerization. Biophysical and molecular docking studies reveal that CY-09 occupies the ATP-binding pocket through:

  • Hydrophobic interactions with residues in the nucleotide-binding site
  • Hydrogen bonding with critical amino acids (e.g., Lys-232, Arg-351)
  • Steric hindrance preventing ATP engagement [2] [8]

This binding stabilizes NLRP3 in an inactive conformation, disrupting the energy-dependent conformational changes required for activation. Structural analyses confirm that CY-09’s trifluoromethyl and carbonyl groups are pivotal for high-affinity binding, distinguishing it from non-selective inhibitors [2] [6].

Table 1: Key Structural Features of CY-09-NLRP3 Interaction

Target DomainBinding SiteInteraction TypeFunctional Consequence
NLRP3 NACHT domainATP-binding pocketHydrophobic interactionsPrevents ATP binding
Walker A motifLys-232, Arg-351Hydrogen bondingStabilizes inactive NLRP3 conformation
Central cleftPhe-301, Tyr-324Van der Waals forcesInhibits NACHT oligomerization

ATPase Activity Suppression and Inflammasome Assembly Blockade

The NACHT domain’s ATPase activity drives NLRP3 oligomerization, a prerequisite for inflammasome assembly. CY-09 acts as a competitive ATP antagonist, directly suppressing ATP hydrolysis:

  • Dose-dependent inhibition: CY-09 reduces ATPase activity by >80% at 10 μM in primed bone marrow-derived macrophages [2].
  • Oligomerization disruption: By occupying the ATP-binding site, CY-09 prevents NLRP3 self-association into the active decameric structure [5] [8].

This suppression halts downstream recruitment of apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC) and pro-caspase-1. In vitro assays demonstrate that CY-09 (1–10 μM) blocks NLRP3-NIMA-related kinase 7 interactions, which are essential for inflammasome stability [2] [5].

Modulation of Apoptosis-Associated Speck-Like Protein Containing a Caspase Recruitment Domain Oligomerization and Caspase-1 Activation

ASC oligomerization forms cytoplasmic "specks," amplifying caspase-1 activation. CY-09 disrupts this process via:

  • Direct interference with NLRP3-ASC recruitment: CY-09-treated macrophages show >70% reduction in ASC speck formation upon stimulation with NLRP3 activators like nigericin or monosodium urate crystals [2].
  • Inhibition of prion-like polymerization: ASC polymers require NLRP3 nucleation. By inactivating NLRP3, CY-09 prevents ASC filament assembly [2] [4].

Consequently, caspase-1 activation is abrogated:

  • Reduced caspase-1 cleavage: Immunoblotting reveals diminished proteolytic processing of pro-caspase-1 to active subunits (p20/p10) [2].
  • Pyroptosis suppression: CY-09 inhibits gasdermin D cleavage, preventing pore formation and lytic cell death [4] [6].

Downstream Effects on Interleukin-1β and Interleukin-18 Secretion

CY-09’s upstream actions culminate in the inhibition of pro-inflammatory cytokine maturation and release:

  • Interleukin-1β (IL-1β) suppression: CY-09 (5–10 μM) reduces IL-1β secretion by 60–90% in macrophages exposed to NLRP3 activators (e.g., ATP, nigericin) [2].
  • Interleukin-18 (IL-18) inhibition: Similar dose-dependent effects are observed for IL-18, critical in neutrophilic inflammation [2] [4].

Table 2: CY-09-Mediated Suppression of Downstream Inflammasome Outputs

Downstream TargetEffect of CY-09Experimental SystemReduction (%)
Caspase-1 activationCleavage inhibitionLPS-primed BMDMs + Nigericin85% at 10 μM
IL-1β secretionMaturation blockadeHuman monocytes + ATP90% at 10 μM
IL-18 releaseSecretion suppressionMouse peritonitis model75% at 5 mg/kg
Gasdermin D cleavagePyroptosis preventionTHP-1 cells + MSU crystals80% at 10 μM

Mechanistically, this occurs via:

  • Loss of caspase-1 activity: Without active caspase-1, pro-IL-1β and pro-IL-18 remain uncleaved.
  • Diminished inflammation amplification: Reduced cytokine output breaks feedback loops that exacerbate inflammatory responses (e.g., in colitis or peritonitis models) [2] [10].

In vivo, CY-09 (5 mg/kg intraperitoneal) attenuates IL-1β-driven pathologies, including monosodium urate-induced peritonitis and high-fat-diet-induced adipose inflammation, confirming target engagement beyond cellular models [2].

Properties

Product Name

CY-09

IUPAC Name

4-[(Z)-[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

Molecular Formula

C19H12F3NO3S2

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9-

InChI Key

DJTINRHPPGAPLD-DHDCSXOGSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.